1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid (CAS 1488276-31-8) is a geminally diethyl-substituted cyclobutane derivative bearing both a nitrile and a carboxylic acid at the C1 position. With a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g·mol⁻¹, it belongs to the class of 1,1-disubstituted cyclobutane scaffolds used as conformationally constrained building blocks in medicinal chemistry and materials science.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13214252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCC1(CC(C1)(C#N)C(=O)O)CC
InChIInChI=1S/C10H15NO2/c1-3-9(4-2)5-10(6-9,7-11)8(12)13/h3-6H2,1-2H3,(H,12,13)
InChIKeyNLXTZFPWYFGQQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid (CAS 1488276-31-8): A 3,3-Diethyl Substituted Cyclobutane Building Block


1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid (CAS 1488276-31-8) is a geminally diethyl-substituted cyclobutane derivative bearing both a nitrile and a carboxylic acid at the C1 position . With a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g·mol⁻¹, it belongs to the class of 1,1-disubstituted cyclobutane scaffolds used as conformationally constrained building blocks in medicinal chemistry and materials science [1]. The compound features a sterically demanding 3,3-diethyl substitution pattern that distinguishes it from simpler cyclobutane building blocks .

Why 1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid Cannot Be Replaced with Generic Cyclobutane Analogs


Simple cyclobutane carboxylic acids and non-alkylated 1-cyanocyclobutanecarboxylic acid lack the hydrophobic bulk and conformational profile required for applications where balanced lipophilicity and steric modulation are critical . The 3,3-diethyl substitution imparts a ~1.4 log unit increase in calculated LogP relative to the unsubstituted 1-cyanocyclobutanecarboxylic acid, while the cyano group simultaneously provides a strong electron-withdrawing handle and a hydrogen-bond acceptor that is absent in 3,3-diethylcyclobutane-1-carboxylic acid . Procuring a generic analog without both features inevitably sacrifices either the stereoelectronic properties of the nitrile or the lipophilic bulk of the gem-diethyl motif—two parameters that cannot be independently tuned with other in-class compounds .

Quantitative Differentiation Evidence: 1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid vs. Closest Analogs


Lipophilicity (Calculated LogP): 1.42–1.88 Log Unit Increase Over Non-alkylated and Mono-ethylated Cyano-cyclobutane Analogs

The target compound exhibits a calculated LogP of 2.18, which is 1.42 log units higher than 1-cyanocyclobutanecarboxylic acid (LogP 0.76) and 0.78 log units higher than the mono-ethyl analog 1-cyano-3-ethylcyclobutane-1-carboxylic acid (LogP 1.40). This elevated lipophilicity arises from the gem-diethyl substitution at the C3 position . In the context of CNS drug design, LogP values in the 2–3 range are often associated with improved passive membrane permeability relative to more polar analogs, making this compound a candidate for scaffolds requiring balanced hydrophobic character without resorting to fully aromatic or larger alicyclic systems [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Molecular Weight and Steric Bulk Progression Across the Cyano-Cyclobutane Carboxylic Acid Series

The target compound (MW 181.23) provides a distinct steric profile in the cyano-cyclobutane carboxylic acid series: it is 56.10 Da heavier than 1-cyanocyclobutanecarboxylic acid (MW 125.13) and 28.05 Da heavier than the mono-ethyl analog (MW 153.18) . The incremental mass corresponds to two ethyl groups (2 × 29.06 Da), which occupy greater van der Waals volume than methyl or hydrogen substituents. This steric differentiation is relevant for SAR campaigns where the 3-position substituent size is used to probe hydrophobic pocket tolerance or to modulate off-target binding [1].

Structure-Activity Relationship (SAR) Steric Parameterization Lead Optimization

Conformational Flexibility: Rotatable Bond Count Distinguishes Diethyl from Mono-ethyl and Unsubstituted Analogs

The target compound possesses 3 rotatable bonds, compared to 1 for 1-cyanocyclobutanecarboxylic acid and 2 for the mono-ethyl analog . The additional rotatable bonds arise from the two ethyl groups at C3, each contributing one freely rotating C–C bond. While increased rotatable bond count can reduce ligand efficiency due to entropic penalties upon binding, it also offers greater conformational sampling for induced-fit binding modes—a trade-off that medicinal chemists can exploit when rigid scaffolds fail to engage flexible binding pockets [1].

Conformational Analysis Ligand Efficiency Entropy Optimization

Orthogonal Reactive Functionality: Cyano and Carboxylic Acid Groups Enable Bifunctional Derivatization Lacking in Non-Cyano Analog

Unlike 3,3-diethylcyclobutane-1-carboxylic acid (CAS 66016-24-8), which possesses only a carboxylic acid group, the target compound incorporates both a cyano group and a carboxylic acid at the C1 position . The cyano group (H-bond acceptor count = 2 for target vs. 1 for non-cyano analog) can serve as a precursor for amide, amine, tetrazole, or amidine formation, while the carboxylic acid participates in esterification, amidation, or reduction reactions . This bifunctional nature allows divergent synthetic elaboration from a single scaffold, reducing the number of synthetic steps compared to sequential introduction of these functionalities [1].

Synthetic Chemistry Bifunctional Building Block Polymer Chemistry

Storage Stability and Purity Benchmarking Against Analogous Cyclobutane Building Blocks

Vendor specifications indicate that the target compound is supplied at ≥95% purity and requires storage sealed in dry conditions at 2–8°C . This storage profile is comparable to 1-cyanocyclobutanecarboxylic acid (stored at 2–8°C; melting point 68–69°C) and the mono-ethyl analog (stored in a cool, dry place; purity 95%), indicating that the introduction of the 3,3-diethyl substituents does not compromise the solid-state stability of the cyano-cyclobutane carboxylic acid scaffold . The target compound is classified with GHS07 (Warning) and H302/H315/H319/H335 hazard statements, which is consistent with the hazard profile of closely related small-molecule nitriles and carboxylic acids .

Chemical Stability Quality Control Procurement Specification

Procurement-Relevant Application Scenarios for 1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid


Medicinal Chemistry SAR Probing of Hydrophobic Binding Pockets

Medicinal chemists optimizing lead compounds for CNS or intracellular targets can use the elevated LogP (2.18) and steric bulk of the 3,3-diethyl substitution to probe hydrophobic pocket tolerance. The stepwise LogP progression across the H (0.76) → Et (1.40) → Et₂ (2.18) series provides a rational titration of lipophilicity without changing the core warhead . This makes the compound a valuable comparator in matched molecular pair analyses where the effect of alkyl chain length on target engagement, cellular permeability, and metabolic stability must be deconvoluted [1].

Bifunctional Cyclobutane Scaffold for Fragment-Based Drug Discovery (FBDD)

The cyclobutane ring has been identified as an underrepresented yet attractive three-dimensional scaffold for FBDD libraries due to its puckered conformation and high fraction of sp³-hybridized carbons . The target compound combines this 3D character with two synthetically orthogonal functional groups (CN and COOH), enabling divergent fragment elaboration. Procurement of this specific diethyl-substituted variant supports the design of fragment libraries where both shape diversity (from the 3,3-diethyl motif) and growth vector multiplicity (from the bifunctional C1 substitution) are required [1].

Synthesis of Cyano-Containing Polymer Monomers and Specialty Materials

Compounds containing both a nitrile and a carboxylic acid on a cyclobutane scaffold have been investigated as monomers for ring-opening polymerization and as intermediates for high-performance polymers . The 3,3-diethyl substitution pattern may impart enhanced solubility in non-polar solvents (consistent with the elevated LogP) relative to non-alkylated analogs, potentially improving processability in hydrophobic polymer matrices [1]. The dual functionality also allows post-polymerization modification via either the nitrile or carboxylic acid handle.

Analytical Reference Standard for Cyclobutane-Derived Metabolite or Impurity Identification

The compound's well-defined purity specification (≥95%) and available computational chemistry data (LogP, TPSA, H-bond acceptor/donor counts) position it as a credible reference standard for HPLC and LC-MS method development . Its retention time in reversed-phase chromatography is expected to be significantly longer than the unsubstituted analog (ΔLogP = +1.42), providing a clear chromatographic benchmark for identifying related cyclobutane-containing analytes in complex mixtures [1].

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